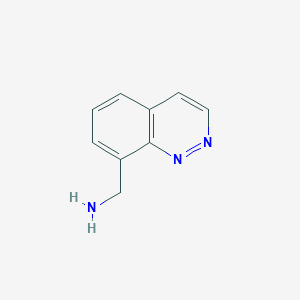
Cinnolin-8-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnolin-8-ylmethanamine is a chemical compound that belongs to the class of heterocyclic aromatic amines It is characterized by the presence of a cinnoline ring, which is a bicyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinnolin-8-ylmethanamine typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines. One common method is the cyclization of arenediazonium salts under acidic conditions, which leads to the formation of the cinnoline ring . Another approach involves the use of arylhydrazones as precursors, which undergo cyclization to form the desired compound . Additionally, metal-catalyzed C-C and C-N bond formation reactions have emerged as efficient tools for the synthesis of cinnoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of flow-chemistry approaches and metal-catalyzed reactions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cinnolin-8-ylmethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the cinnoline ring and the amine group.
Common Reagents and Conditions
Oxidation: Oxidation reactions of this compound can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring, often using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cinnoline-8-carboxylic acid, while reduction can produce cinnolin-8-ylmethanol.
Applications De Recherche Scientifique
Cinnolin-8-ylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cinnolin-8-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparaison Avec Des Composés Similaires
Cinnolin-8-ylmethanamine can be compared with other similar compounds, such as quinolin-8-ylmethanamine and isoquinolin-8-ylmethanamine. These compounds share structural similarities but differ in their chemical properties and biological activities. The presence of the cinnoline ring in this compound imparts unique characteristics, making it distinct from its analogs .
List of Similar Compounds
- Quinolin-8-ylmethanamine
- Isoquinolin-8-ylmethanamine
- Benzo[c]cinnoline
- Pyrrolo[1,2-b]cinnoline
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
cinnolin-8-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-6-8-3-1-2-7-4-5-11-12-9(7)8/h1-5H,6,10H2 |
Clé InChI |
LMABXCRKZXCFTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)CN)N=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


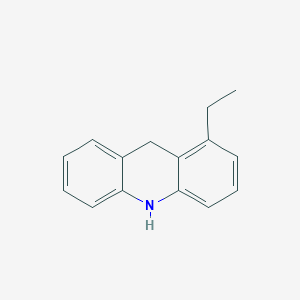
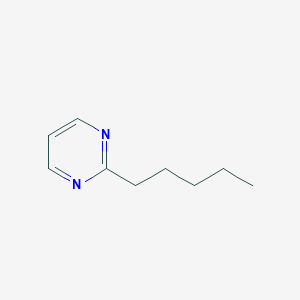
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)
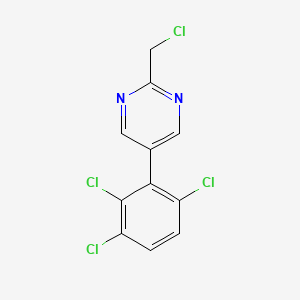
![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)

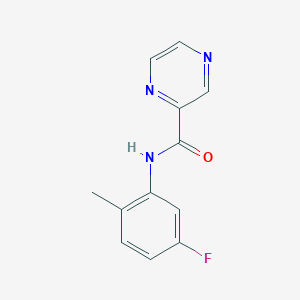
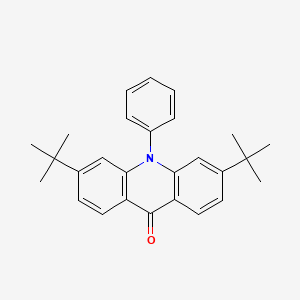
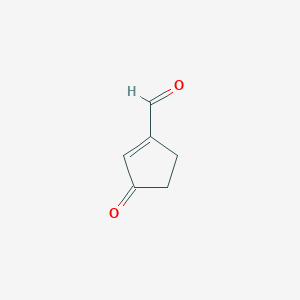
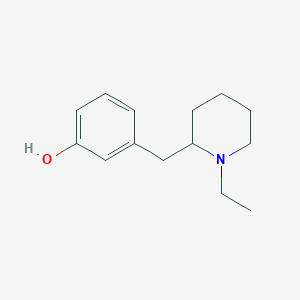
![4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B13120099.png)
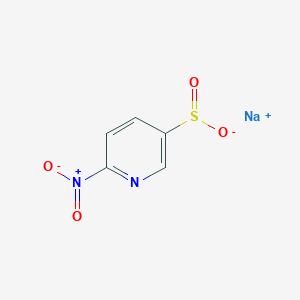
![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
![6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B13120124.png)
